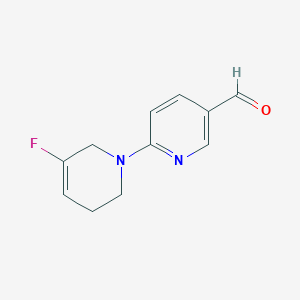
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a fluorinated pyridine derivative with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and tetrahydropyridine-containing molecules, such as:
- 5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .
Uniqueness
What sets 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde apart is its unique combination of a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety.
Propiedades
Fórmula molecular |
C11H11FN2O |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
6-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11FN2O/c12-10-2-1-5-14(7-10)11-4-3-9(8-15)6-13-11/h2-4,6,8H,1,5,7H2 |
Clave InChI |
CNBOHMXBBACAGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)F)C2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


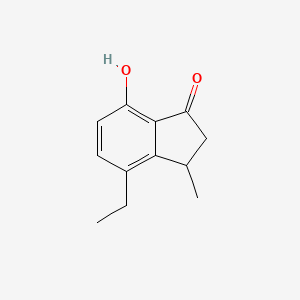
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)
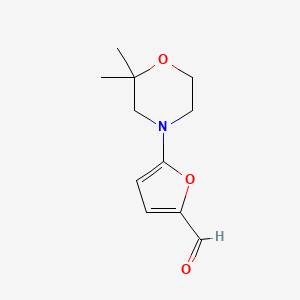
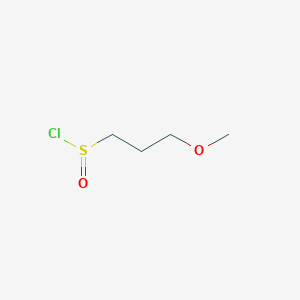
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)


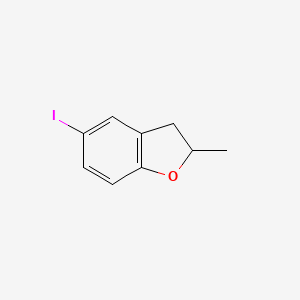

![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
